molecular formula C13H13N3O3 B11859515 N'-(Acetyloxy)[(quinolin-8-yl)oxy]ethanimidamide CAS No. 88758-89-8

N'-(Acetyloxy)[(quinolin-8-yl)oxy]ethanimidamide

Cat. No.: B11859515
CAS No.: 88758-89-8
M. Wt: 259.26 g/mol
InChI Key: RMWLOWHUUHMXME-UHFFFAOYSA-N
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Description

N-Acetoxy-2-(quinolin-8-yloxy)acetimidamide is a chemical compound with a unique structure that combines the properties of both quinoline and acetimidamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetoxy-2-(quinolin-8-yloxy)acetimidamide typically involves the reaction of 8-hydroxyquinoline with ethyl chloroacetate to form an intermediate, which is then reacted with hydrazine hydrate to produce the final product . The reaction conditions often include the use of dry acetone as a solvent and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for N-Acetoxy-2-(quinolin-8-yloxy)acetimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

N-Acetoxy-2-(quinolin-8-yloxy)acetimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline ring or the acetimidamide group.

    Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline ring or the acetimidamide group are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce reduced quinoline derivatives. Substitution reactions can result in a variety of substituted quinoline compounds.

Scientific Research Applications

N-Acetoxy-2-(quinolin-8-yloxy)acetimidamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-Acetoxy-2-(quinolin-8-yloxy)acetimidamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, while the acetimidamide group can form hydrogen bonds with proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    2-(quinolin-8-yloxy)acetohydrazide: Similar structure but lacks the acetimidamide group.

    N-(2-(quinolin-8-yloxy)ethyl)acetamide: Similar structure but with an ethyl linkage instead of an acetimidamide group.

Uniqueness

N-Acetoxy-2-(quinolin-8-yloxy)acetimidamide is unique due to the presence of both the acetimidamide and quinoline moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with similar compounds.

Properties

CAS No.

88758-89-8

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

IUPAC Name

[(1-amino-2-quinolin-8-yloxyethylidene)amino] acetate

InChI

InChI=1S/C13H13N3O3/c1-9(17)19-16-12(14)8-18-11-6-2-4-10-5-3-7-15-13(10)11/h2-7H,8H2,1H3,(H2,14,16)

InChI Key

RMWLOWHUUHMXME-UHFFFAOYSA-N

Canonical SMILES

CC(=O)ON=C(COC1=CC=CC2=C1N=CC=C2)N

Origin of Product

United States

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